4-(Phenylamino)benzoic acid
Overview
Description
4-(Phenylamino)benzoic acid is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a phenylamino group attached to the benzoic acid moiety, which can influence its chemical behavior and interaction with biological systems .
Synthesis Analysis
The synthesis of 4-(Phenylamino)benzoic acid has been reported through a multi-step process starting from p-aminobenzoic acid. The process involves esterification, acetylation, and a subsequent reaction with copper dust and potassium carbonate to introduce the phenylamino group . Other related compounds have been synthesized through various methods, including reactions with substituted benzoyl chlorides or benzoic acids with phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure and geometry of 4-(Phenylamino)benzoic acid and its derivatives have been studied using spectroscopic techniques and theoretical calculations. Techniques such as NMR, UV-VIS, IR spectroscopy, and density functional theory (DFT) have been employed to confirm the structures and understand the molecular vibrations and stability of these compounds . The presence of intramolecular charge transfer and the effect of the N-phenyl/amino conjugation on the molecular properties have been particularly noted .
Chemical Reactions Analysis
4-(Phenylamino)benzoic acid and its derivatives exhibit interesting chemical behavior, such as acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The compound's reactivity has also been evaluated in the context of biological systems, where it has shown inhibitory activity towards steroid 5α-reductase isozymes, with one of the derivatives being a potent inhibitor for the human type 2 isozyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Phenylamino)benzoic acid derivatives have been characterized through various spectroscopic methods. The compounds' solubility, fluorescence, and emission properties have been studied in different solvents, revealing their potential for applications in organic light-emitting devices . The intramolecular hydrogen bonding and the orientation of phenyl fragments have been elucidated, providing insights into the compounds' structural characteristics .
Scientific Research Applications
- Summary of the Application : The study focused on investigating the polymorphism in 4-phenylamino-benzoic acids (4-PABAs). The effect of substitution on the polymorphism of these compounds was also examined. A series of 4-PABAs varying in the substitution position and pattern were synthesized for this purpose .
- Methods of Application or Experimental Procedures : The 4-PABAs were synthesized and their polymorphic behavior was investigated. The crystal structures were determined by single-crystal X-ray diffraction (XRD). The thermal properties of each system were investigated by differential scanning calorimetry and desolvation of the solvates was studied by thermogravimetric analysis. Hirshfeld surface analysis and molecular dynamics simulation were performed to study the mechanism of polymorphism and the intermolecular interactions contributing to the formation and stability of each crystal form .
- Results or Outcomes : The study led to the discovery of two forms, one solvent-free and the other solvate, for compounds 1, 3, and 8, and one form for the other compounds. All the 4-PABAs in the crystal structures are highly twisted, and all the solvent-free crystals are based on the conventional acid–acid dimer motif, except for 2, which has a rarely observed acid–acid catemer motif .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-anilinobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMLADQPZFXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303373 | |
Record name | 4-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylamino)benzoic acid | |
CAS RN |
17040-20-9 | |
Record name | 4-(Phenylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylamino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17040-20-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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